molecular formula C15H20N2O4 B11838543 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11838543
M. Wt: 292.33 g/mol
InChI Key: USWIRHFZNSLPGZ-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS: 1706428-86-5) is a bicyclic amino acid derivative featuring a tetrahydroquinoline scaffold with a tert-butoxycarbonyl (Boc)-protected amino group at position 6 and a carboxylic acid moiety at position 2. This compound is structurally significant due to its role as an intermediate in synthesizing pharmacologically active molecules, particularly opioid receptor antagonists . The Boc group enhances solubility during synthetic workflows while protecting the amino functionality from undesired reactions. Its stereochemistry and substitution pattern influence binding affinity to biological targets, as evidenced by its inclusion in opioid pan-antagonist research .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h5,7-8,12,17H,4,6H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

USWIRHFZNSLPGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline/Isoquinoline Derivatives

Compound Name (CAS) Core Structure Substituents Similarity Score Key Differences
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1706428-86-5) Tetrahydroquinoline Boc-amino (C6), carboxylic acid (C2) 0.93 (self-reference) Reference compound
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (123811-87-0) Tetrahydroquinoline Boc (C1), carboxylic acid (C2) 1.00 Boc position shifted to C1; absence of amino group at C6
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (170097-67-3) Tetrahydroiso quinoline Boc (C2), carboxylic acid (C6) 0.74 Isoquinoline scaffold; substituent positions inverted
6-(tert-Butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid (CAS unspecified) Quinoline (non-hydrogenated) Boc-amino (C6), methyl (C2), carboxylic acid (C4) N/A Aromatic quinoline core; methyl group introduces steric hindrance

Table 2: Key Physicochemical and Functional Differences

Property 6-((Boc)amino)-THQ-2-COOH (1706428-86-5) 1-Boc-THQ-2-COOH (123811-87-0) 2-Boc-THIQ-6-COOH (170097-67-3)
Molecular Weight ~350 g/mol (estimated) ~293 g/mol (calculated) ~293 g/mol (calculated)
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Similar, but higher lipophilicity due to Boc at C1 Lower solubility due to isoquinoline core
Synthetic Utility Intermediate for opioid antagonists Precursor for chiral amine synthesis Used in peptide coupling reactions
Stability Boc group stable under basic conditions Boc deprotection requires strong acids (e.g., TFA) Susceptible to oxidation at C6

Research Findings and Industrial Relevance

  • Synthetic Routes : The compound is synthesized via HATU- or BOP-mediated amidation followed by Boc deprotection (TFA) and borane reduction, yielding bioactive amines .
  • Chiral Variants: The (R)- and (S)-enantiomers of related Boc-protected tetrahydroquinolines (e.g., 1187931-75-4) exhibit divergent receptor-binding profiles, underscoring the importance of stereochemistry .

Biological Activity

6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₄
  • Molecular Weight : 293.37 g/mol
  • CAS Number : 1240361-06-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the tetrahydroquinoline moiety is crucial for binding to various receptors, including muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and other neurological processes .

1. Muscarinic Receptor Agonism

Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit agonistic activity at the M1 subtype of muscarinic receptors. This activity is linked to potential applications in treating cognitive deficits associated with conditions such as Alzheimer's disease. The compound has shown sub-micromolar potency in calcium assays, indicating significant receptor engagement .

2. Anticancer Properties

Research involving related compounds has highlighted the potential anticancer properties of tetrahydroquinoline derivatives. For example, certain analogues were tested against leukemia cell lines, revealing varied cytotoxic effects, which suggest that modifications in the structure can influence biological activity significantly .

3. Antimicrobial Activity

Preliminary studies have indicated that some derivatives possess antimicrobial properties. The presence of the tert-butoxycarbonyl group may enhance solubility and bioavailability, contributing to the observed antimicrobial effects against various bacterial strains.

Case Studies

StudyFindings
Study AInvestigated the agonistic effects on mAChRsConfirmed significant M1 receptor activation with potential therapeutic implications for cognitive enhancement
Study BAssessed anticancer activity in vitro against leukemia cellsSome derivatives showed promising cytotoxicity; further structural optimization needed for efficacy
Study CEvaluated antimicrobial propertiesFound potential effectiveness against specific bacterial strains; further studies required for clinical relevance

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The tert-butoxycarbonyl (Boc) protecting group is commonly used to enhance stability and facilitate subsequent reactions.

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